5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine
Description
5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 5th position and a methoxy-methylpropyl group at the 4th position of the pyrimidine ring, making it a unique and potentially valuable molecule for various scientific applications.
Properties
IUPAC Name |
5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-9(2,15-3)4-12-8-6(10)7(11)13-5-14-8/h5H,4H2,1-3H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMRFIOEMZLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=NC(=C1Cl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,6-diaminopyrimidine as the starting material.
Chlorination: The 5th position of the pyrimidine ring is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to introduce the chloro group.
Alkylation: The 4th position is then alkylated with 2-methoxy-2-methylpropylamine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding.
Chemical Biology: It serves as a probe for studying biological processes at the molecular level.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The chloro and methoxy-methylpropyl groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methylpyrimidine-2-amine
- 5-chloro-2-methoxypyrimidine-4,6-diamine
- 4,6-diamino-5-chloropyrimidine
Uniqueness
5-chloro-4-N-(2-methoxy-2-methylpropyl)pyrimidine-4,6-diamine is unique due to the specific substitution pattern on the pyrimidine ring. The presence of both the chloro and methoxy-methylpropyl groups provides distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
